Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic routes include the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps might include recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-4-METHYL-2-({2,2,2-TRICHLORO-1-[(2-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- Suprofen : A 2-substituted thiophene known for its anti-inflammatory properties .
- Articaine : A trisubstituted thiophene used as a dental anesthetic .
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, nitrophenoxy, and thiophene moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N2O7S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7S/c1-5-27-19(24)16-11(3)17(12(4)22)29-18(16)20-15(23)9-28-13-6-7-14(21(25)26)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,20,23) |
InChI Key |
DTVTZASAWVPWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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